molecular formula C16H12ClN3O2 B2720826 2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1225955-72-5

2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2720826
CAS No.: 1225955-72-5
M. Wt: 313.74
InChI Key: HLEXFVYUERNTND-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and cyclopropyl ketones, under acidic or basic conditions.

    Functionalization: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents like chloroformates.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing large-scale purification techniques like industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry,

Properties

IUPAC Name

2-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-11-5-3-9(4-6-11)12-8-15-18-13(16(21)22)7-14(10-1-2-10)20(15)19-12/h3-8,10H,1-2H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEXFVYUERNTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC3=CC(=NN23)C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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